REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH:16][C:17]2[C:22]([N+:23]([O-])=O)=[CH:21][CH:20]=[CH:19][N:18]=2)=[O:9])[CH:5]=[CH:6][CH:7]=1.O>C(O)(=O)C.C(O)C.C(O)(=O)C.O.[Cl-].[Cl-].[Cl-].[Ti+3]>[NH2:23][C:22]1[C:17]([NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[O:9])=[N:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5,6.7.8.9|
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(=O)C1=C(C=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
acetic acid ethanol
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Type
|
CUSTOM
|
Details
|
After 30 min stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
the resulting filter-cake
|
Type
|
FILTRATION
|
Details
|
The mixture was again filtered
|
Type
|
FILTRATION
|
Details
|
the filter-cake (10.0 g)
|
Type
|
DISSOLUTION
|
Details
|
was partially dissolved in 100 ml of hot methanol
|
Type
|
STIRRING
|
Details
|
stirred for an additional 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
diluted with 500 ml of water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with 75 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (6.9 g) was twice recrystallized
|
Type
|
ADDITION
|
Details
|
treating once with charcoal, from ethyl acetate-isopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |